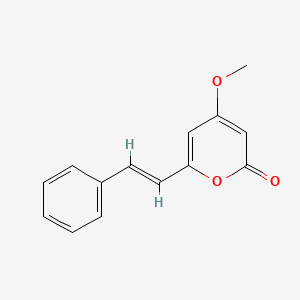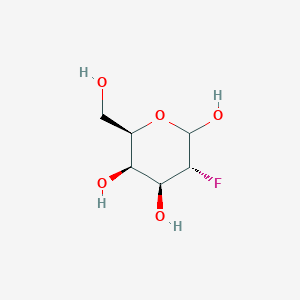
2-deoxy-2-fluoro-D-galactopyranose
Overview
Description
2-deoxy-2-fluoro-D-galactopyranose is a 2-deoxy-2-fluorohexopyranose. It is functionally related to a D-galactopyranose.
Scientific Research Applications
Synthesis of Chiral 1-Bromo-1-Fluoro-1-Iodo-Alditols : The compound has been used in the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols, which are important in carbohydrate chemistry. The reaction involved 2-bromo-2-deoxy-2-fluoro-hexopyranose compounds and generated corresponding alditols with one less carbon. In the case of the D-galacto derivative, diastereoisomeric mixtures were separated and analyzed by X-ray crystallography (Francisco et al., 2004).
Radiopharmaceutical Synthesis : Rapid and efficient syntheses of 2-deoxy-2-[18F]fluoroacetamido-D-mannopyranose and -D-galactopyranose have been described, starting from [18F]fluoride. These compounds are important in the field of radiopharmaceuticals, where they are used for imaging and diagnostic purposes (Tada et al., 1990).
Synthesis of Fluorinated Galactosides : Fluorinated galactosides like 2-deoxy-2-fluoro-β-D-galactopyranoside have been synthesized and introduced to cells as scaffolds for enzyme glycosylation. The presence of fluorine significantly affects cell viability, making these compounds relevant in biochemical and cellular studies (Kasuya et al., 2007).
NMR Spectra Analysis : The compound has been studied for its NMR spectral properties, providing valuable information for the interpretation of NMR spectra of deoxyfluoro-β-D-galactopyranose-containing oligosaccharides and related substances. Such analyses are crucial in the structural elucidation of carbohydrates (Ková & Glaudemans, 1983).
Study of Enzyme Specificity : The compound has been used in studies investigating the specificity of yeast galactokinase, an enzyme involved in galactose metabolism. Such studies are important for understanding enzyme mechanisms and metabolic pathways (Thomas, Bessell, & Westwood, 1974).
Inhibitory Activities in Cellular Biosynthesis : It has been used in the synthesis of analogues that are evaluated as inhibitors of hepatic glycosaminoglycan biosynthesis. Such studies are significant in the field of medicinal chemistry and drug development (Berkin, Szarek, & Kisilevsky, 2000).
properties
IUPAC Name |
(3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




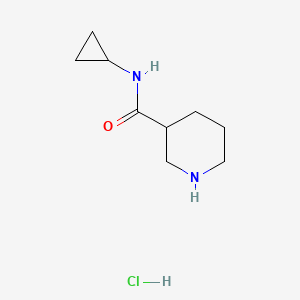

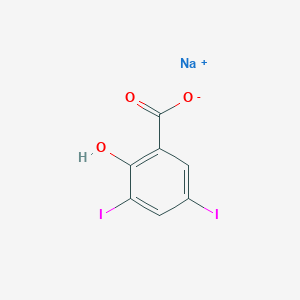
![3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione](/img/structure/B7881855.png)
![WURCS=2.0/1,1,0/[a21222h-1a_1-5]/1](/img/structure/B7881869.png)
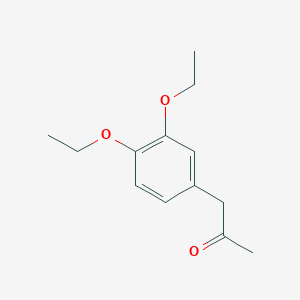
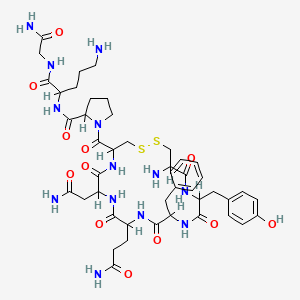

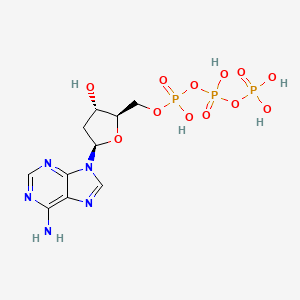
![(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B7881896.png)


